PDZ1 Domain Inhibitor Peptide Cyclization Confers Enhanced Proteolytic Stability vs. Linear GluR6 C-Terminal Peptide
The PDZ1 Domain inhibitor peptide incorporates a β-Ala lactam side chain linker forming a cyclic structure (sequence: YKKTEAV with Lys3-Glu5 lactam bridge), which confers substantially enhanced resistance to proteolytic degradation compared to linear peptides derived from the native GluR6 C-terminus [1]. The cyclic constraint pre-organizes the peptide into a binding-competent conformation and eliminates free termini susceptible to exopeptidase cleavage [2].
| Evidence Dimension | Proteolytic stability (enzymatic degradation resistance) |
|---|---|
| Target Compound Data | Cyclic peptide: stable under assay conditions; retains binding activity after extended incubation |
| Comparator Or Baseline | Linear GluR6 C-terminal peptide (GluR6-9c): susceptible to rapid proteolytic degradation |
| Quantified Difference | Cyclization eliminates exopeptidase susceptibility and reduces conformational entropy penalty for binding |
| Conditions | In vitro proteolytic stability assays; structural analysis by NMR spectroscopy |
Why This Matters
Cyclic constraint directly enables utility in cell-based assays and extended-duration experiments where linear peptides would be rapidly degraded, expanding the experimental window for PDZ1 inhibition studies.
- [1] Piserchio A, Salinas GD, Li T, Marshall J, Spaller MR, Mierke DF. Targeting specific PDZ domains of PSD-95: structural basis for enhanced affinity and enzymatic stability of a cyclic peptide. Chem Biol. 2004 Apr;11(4):469-73. View Source
- [2] PeptideDB. PDZ1 Domain inhibitor peptide database entry. CAS 1315378-73-4. View Source
